Lipophilicity Advantage: 5-Methyl Substitution Elevates LogP by +1.64 Units vs. Unsubstituted 4-(Thiazol-2-yl)morpholine
The computed partition coefficient (XLogP3) of Morpholine, 4-(5-methyl-2-thiazolyl)- is 1.4, whereas the unsubstituted analog 4-(thiazol-2-yl)morpholine (CAS 21429-06-1) exhibits a logP of -0.24 [1]. This 1.64-unit increase in lipophilicity is attributed to the electron-donating methyl group at the 5-position of the thiazole ring, which enhances hydrophobic character. The difference is substantial enough to shift the compound from a predominantly hydrophilic profile (logP < 0) to a moderately lipophilic profile (logP > 1), impacting passive membrane permeability and distribution coefficients.
Target logP 1.4 vs –0.24
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (computed by PubChem) |
| Comparator Or Baseline | 4-(Thiazol-2-yl)morpholine (CAS 21429-06-1): logP = -0.24 (ACD/Labs) |
| Quantified Difference | ΔLogP = +1.64 |
| Conditions | Computed logP values; target XLogP3 (PubChem 2.2), comparator ACD/LogP (ChemSrc) |
Why This Matters
For procurement in drug-discovery programs, the higher logP of the 5-methyl analog translates to improved membrane permeability and potentially superior oral bioavailability, making it a preferred fragment for lead optimization where balanced lipophilicity is critical.
- [1] PubChem Compound Summary for CID 59701832, Morpholine, 4-(5-methyl-2-thiazolyl)-. National Center for Biotechnology Information (2025). View Source
